molecular formula C21H15N3OS B8462088 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

Cat. No.: B8462088
M. Wt: 357.4 g/mol
InChI Key: VNTAXOXDRFNMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a methylthio group and a phenyl group further enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one, followed by a series of redox reactions, bromination, and cross-coupling reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds also feature fused bicyclic structures with nitrogen atoms in the rings. the presence of the methylthio and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Similar Compounds

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde

InChI

InChI=1S/C21H15N3OS/c1-26-21-22-12-17-11-18(15-5-3-2-4-6-15)19(23-20(17)24-21)16-9-7-14(13-25)8-10-16/h2-13H,1H3

InChI Key

VNTAXOXDRFNMJU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine (0.100 g, 0.347 mmol), 4-formylphenylboronic acid (0.13 g, 0.87 mmol), Cesium carbonate (0.34 g, 1.04 mmol) and bis(tri-t-butylphosphine)palladium (0.018 g, 0.035 mmol) in dioxane (5 mL) was heated to reflux overnight. The reaction mixture was diluted with water and extracted with CH2Cl2. The combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (20% EtOAc in hexane) to give the title compound. LRMS m/z (M+H) Calcd: 358.4, found: 358.2.
Quantity
0.1 g
Type
reactant
Reaction Step One
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0.13 g
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reactant
Reaction Step One
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Cesium carbonate
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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